Htsip - 158628-45-6

Htsip

Catalog Number: EVT-1205296
CAS Number: 158628-45-6
Molecular Formula: C23H27NO
Molecular Weight: 333.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HT-SIP is classified under stable isotope probing techniques, which are designed to investigate the metabolic functions of microorganisms in situ. It stands out due to its high-throughput capabilities that enable simultaneous analysis of multiple samples, thus providing comprehensive insights into microbial interactions and functions .

Synthesis Analysis

Methods of Synthesis

The synthesis of HT-SIP involves several key steps:

  1. Preparation of Isotopically Labeled Substrates: The substrates, such as carbon-13 or nitrogen-15 labeled compounds, are synthesized using both chemical and biological methods to achieve high purity and specific isotopic enrichment.
  2. Introduction into Microbial Environments: These labeled substrates are then introduced into the microbial environment under controlled conditions. This step is critical as it ensures that microorganisms can incorporate these isotopes during their metabolic processes.
  3. Microbial Growth and DNA Incorporation: During growth, microorganisms metabolize the labeled substrates, leading to their incorporation into nucleotides and subsequently into DNA .

Technical Parameters

  • Isotopic Labels: Commonly used isotopes include carbon-13 and nitrogen-15.
  • Controlled Conditions: Optimal temperature, pH, and oxygen levels are maintained to promote microbial growth.
Chemical Reactions Analysis

Common Reagents and Conditions

  • Reagents: Isotopically labeled substrates (e.g., carbon-13 glucose).
  • Growth Media: Nutrient-rich media that supports target microbial growth.
  • Incubation Conditions: Specific temperature and pH levels tailored for optimal microbial activity.
Mechanism of Action

Detailed Description

The mechanism of action for HT-SIP involves several steps:

  1. Substrate Uptake: Microorganisms uptake isotopically labeled substrates from their environment.
  2. Metabolic Processing: These substrates undergo metabolic processing where they are converted into nucleotides.
  3. DNA Synthesis: The nucleotides are incorporated into newly synthesized DNA during cell division and growth.
  4. Density Separation: The resulting DNA can then be separated based on density differences attributable to the incorporation of heavy isotopes .

Relevant Data

Studies have shown that actively growing microorganisms exhibit significant incorporation rates of these isotopes into their nucleic acids, allowing for precise tracking of metabolic activities within complex communities .

Applications

Scientific Applications

HT-SIP has a diverse range of applications across various fields:

  1. Microbial Ecology: It enables researchers to study interactions among microbial populations in different environments such as soil, water bodies, and human microbiomes.
  2. Biogeochemical Cycling: It helps elucidate the roles microorganisms play in nutrient cycling within ecosystems.
  3. Environmental Monitoring: HT-SIP can track pollutant degradation processes and assess bioremediation potential.
  4. Medical Research: It aids in understanding the microbiome's role in health and disease by linking metabolic activities with specific health outcomes .
Introduction to Stable Isotope Probing (SIP) in Microbial Ecology

Theoretical Foundations of SIP: Isotopic Labeling and Microbial Activity

Stable Isotope Probing (SIP) operates on the fundamental principle that stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H) incorporated into microbial biomass serve as tracers of metabolic activity within complex communities. When microorganisms assimilate an isotopically labeled substrate during growth, the heavy isotopes become integrated into their biomolecules (DNA, RNA, proteins, phospholipids), creating a detectable "tag" that links specific metabolic functions to particular organisms [1] [2]. This approach bypasses the need for cultivation by providing in situ metabolic activity profiles, overcoming the limitation that many environmental microorganisms cannot be grown in pure culture [5] [8].

The detection window depends on isotope selection: ¹³C-labeling tracks carbon flow through heterotrophic or autotrophic pathways, while ¹⁵N traces nitrogen assimilation in compounds like amino acids or explosives (RDX) [5] [7]. Heavy water (²H₂O) serves as a universal activity marker since hydrogen incorporation occurs in all growing cells, making it ideal for studying slow-growing pathogens in cystic fibrosis biofilms or dormant parasites like Leishmania [2] [8]. The degree of isotopic enrichment in biomolecules correlates directly with substrate utilization rates and cellular growth activity, enabling quantitative assessments of microbial physiology in native environments [4] [8].

Table 1: Common Stable Isotopes and Applications in Microbial SIP

IsotopeCommon SubstratesBiomolecules AnalyzedPrimary Applications
¹³CGlucose, CO₂, methanolDNA, RNA, PLFA, proteinsCarbon flux, organic matter decomposition
¹⁵NAmmonium, amino acids, RDXDNA, proteinsNitrogen cycling, explosives biodegradation
¹⁸OH₂¹⁸ODNAGrowth rates in environmental samples
²H (D)D₂O (heavy water)PLFA, proteins, whole cellsGeneral metabolic activity, pathogen growth

Evolution from Traditional SIP to High-Throughput SIP (HT-SIP)

Traditional SIP methodologies were labor-intensive and low-throughput, relying on manual density gradient centrifugation to separate labeled from unlabeled biomolecules. In DNA-SIP, for example, cesium chloride (CsCl) gradients required ultracentrifugation for >36 hours, followed by manual fraction collection into 10–12 density fractions. This process limited studies to small sample numbers (typically <10 samples per study) and introduced operator-dependent variability in fraction handling [3] [4]. Early protein-SIP faced even greater constraints, with two-dimensional gel electrophoresis permitting analysis of only ~38 proteins per sample [6] [10].

The emergence of High-Throughput SIP (HT-SIP) addresses these limitations through automation and parallelization. Key innovations include:

  • Robotic fractionation systems: Automated pumps (e.g., Agilent 1260 Isocratic Pump) and fraction collectors enable precise separation of density gradients into 22–30 fractions per sample, significantly improving density resolution while reducing hands-on time by 83% [3] [9].
  • Microplate-based workflows: HT-SIP collects fractions directly into 96-well plates, standardizing downstream DNA/RNA purification and sequencing. This allows simultaneous processing of 16 samples—a 16-fold increase over manual methods [3] [9].
  • Algorithmic advancements: Tools like Sipros 4 accelerate proteomic SIP analysis by performing enrichment-resolved database searching 20× faster than previous versions while quantifying isotopic enrichment in thousands of proteins [6].

These developments enable temporally resolved experiments with robust replication, as demonstrated in studies tracking ¹³C from arbuscular mycorrhizal fungi (AMF) into hyphosphere microbiomes—revealing interactions with Myxococcota and ammonia-oxidizing archaea at 1.8 atom% ¹³C enrichment levels previously undetectable [3] [9].

Key Challenges in SIP: Throughput, Reproducibility, and Data Complexity

Despite its power, SIP faces persistent challenges that HT-SIP aims to resolve:

Throughput Limitations:Manual SIP processing creates analysis bottlenecks. For example, ultracentrifugation runs typically occupy instruments for 48–72 hours, while manual fraction collection and cleanup require ~8 hours per sample. This restricts studies to <20 samples, undermining statistical power in complex ecosystems like soil or human microbiomes [3] [8]. HT-SIP mitigates this via parallelization, processing 16 samples in 108 hours with minimal operator intervention—equivalent to one-sixth the labor of manual SIP [3] [9].

Reproducibility Issues:Variability arises from gradient heterogeneity during manual fractionation and inconsistent recovery of nucleic acids or proteins. HT-SIP’s automation reduces this by standardizing flow rates (0.25 mL/min) and fraction volumes (236 µL), lowering technical variability to <5% [3]. Adding non-ionic detergents (e.g., 0.1% Triton X-100) to gradient buffers further improves DNA recovery by 30%, enhancing sensitivity for low-abundance taxa [3].

Data Complexity:Interpreting SIP data requires disentangling isotope effects from molecular properties. For instance, DNA density depends on both GC content and isotopic enrichment, complicating identification of labeled organisms. Quantitative SIP (qSIP) addresses this by modeling taxon-specific density shifts across 15–30 gradient fractions, converting density changes to atom% enrichment values [4] [6]. In proteomics, Sipros 4 overcomes spectral complexity in ¹³C-labeled samples by comparing observed vs. theoretical isotopic distributions across 101 enrichment levels (0–100 atom%), enabling precise quantification even at 5 atom% ¹³C [6] [10].

Table 2: Comparison of Traditional SIP vs. HT-SIP Workflows

ParameterTraditional SIPHT-SIPImprovement
Samples per run1–4164–16× increase
Fraction resolution10–12 fractions22–30 fractions2× density resolution
Hands-on time (per sample)8 hours1.3 hours83% reduction
DNA input requirement1–5 μg350 ng3–14× less input
Atom% detection limit>10–20%1.8–5%5–10× sensitivity gain
Data output1–2 metagenomes/gradient14 metagenomes/gradientHigher taxonomic/functional resolution

Properties

CAS Number

158628-45-6

Product Name

Htsip

IUPAC Name

(2R,3R)-3-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl-1,2,3,4-tetrahydronaphthalen-2-ol

Molecular Formula

C23H27NO

Molecular Weight

333.5 g/mol

InChI

InChI=1S/C23H27NO/c25-22-16-19-7-2-1-6-18(19)15-21(22)24-13-11-23(12-14-24)10-9-17-5-3-4-8-20(17)23/h1-8,21-22,25H,9-16H2/t21-,22-/m1/s1

InChI Key

SFYGCLVHZQJRQJ-FGZHOGPDSA-N

SMILES

C1CC2(CCN(CC2)C3CC4=CC=CC=C4CC3O)C5=CC=CC=C51

Synonyms

1'-(2-hydroxy-1,2,3,4-tetrahydronaphth-3-yl)spiro(1H-indene-1,4'-piperidine)
HTSIP

Canonical SMILES

C1CC2(CCN(CC2)C3CC4=CC=CC=C4CC3O)C5=CC=CC=C51

Isomeric SMILES

C1CC2(CCN(CC2)[C@@H]3CC4=CC=CC=C4C[C@H]3O)C5=CC=CC=C51

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